Levocetirizine N-oxide
CAS No.: 442863-80-1
Cat. No.: VC0192748
Molecular Formula: C21H25ClN2O4
Molecular Weight: 404.9
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 442863-80-1 |
|---|---|
| Molecular Formula | C21H25ClN2O4 |
| Molecular Weight | 404.9 |
| IUPAC Name | 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid |
| Standard InChI | InChI=1S/C21H25ClN2O4/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)23-10-12-24(27,13-11-23)14-15-28-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1 |
| SMILES | C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-] |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Identification
Levocetirizine N-oxide is formally identified by the Chemical Abstracts Service (CAS) registry number 442863-80-1. This compound exists under several scientific synonyms including (R)-Cetirizine N-Oxide, Levocetirizine Impurity 44, and the systematic chemical name 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid. The compound is also recognized by the United States Food and Drug Administration Unique Ingredient Identifier (UNII) 3937I0I7JC .
Molecular Structure
The molecular formula of Levocetirizine N-oxide is C21H25ClN2O4, with a molecular weight of 404.89 g/mol. Structurally, this compound represents the N-oxidized form of levocetirizine, containing an additional oxygen atom bonded to one of the nitrogen atoms in the piperazine ring. This oxidation fundamentally alters the electronic and physicochemical properties of the molecule compared to the parent compound .
Physical and Chemical Properties
Levocetirizine N-oxide presents as a white to off-white solid with distinctive physical properties that influence its handling and analytical characteristics. The comprehensive physical and chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | White to Off-White |
| Melting Point | >114°C (with decomposition) |
| Solubility | Slightly soluble in DMSO and methanol |
| pKa | 3.27±0.10 (Predicted) |
| Hygroscopicity | Hygroscopic |
| Storage Requirements | -20°C freezer, under inert atmosphere |
These properties indicate that Levocetirizine N-oxide requires careful handling and storage conditions to maintain its stability and integrity .
Relationship to Levocetirizine
Structural Comparison
Levocetirizine N-oxide differs from levocetirizine (C21H25ClN2O3) by the addition of one oxygen atom. This structural modification changes the molecular weight from 388.89 g/mol for levocetirizine to 404.89 g/mol for the N-oxide derivative. The oxidation occurs specifically at the nitrogen position within the piperazine ring structure, creating a charged N-oxide moiety that significantly alters the compound's polarity and reactivity profile .
Metabolic Significance
Within the human metabolism of levocetirizine, the N-oxide derivative represents one of several identified metabolites. Research indicates that levocetirizine undergoes limited metabolism in the human body, with approximately 85.8% of an oral dose being excreted unchanged. Among the metabolites formed, the N-oxide (designated as M3 in metabolic studies) constitutes one of the minor metabolites, accounting for approximately 0.3% of the dose recovered in urine .
The metabolism of levocetirizine produces several compounds including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume